molecular formula C60H94N16O22S4 B122020 Guanylin CAS No. 140653-38-9

Guanylin

Cat. No. B122020
CAS RN: 140653-38-9
M. Wt: 1519.8 g/mol
InChI Key: SULKGYKWHKPPKO-RAJPIYRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanylin is a peptide hormone that regulates salt and water balance in the body. It was first discovered in the intestine, but it is now known to be present in various organs, including the brain, kidney, and heart. This peptide is a promising target for research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

Guanylin exerts its effects by binding to the guanylate cyclase-C (GC-C) receptor, which is present on the surface of various cells in the body. This binding leads to the activation of GC-C, which in turn produces cyclic guanosine monophosphate (cGMP), a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
Guanylin regulates salt and water transport in the intestine, kidney, and other organs. It also regulates blood pressure, cardiac function, and immune responses. Furthermore, guanylin has been shown to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The advantages of using guanylin in lab experiments include its well-characterized mechanism of action, its availability for synthesis, and its potential therapeutic applications. However, the limitations include the need for specialized equipment and expertise for synthesis and analysis, as well as the potential for variability in biological activity due to differences in the source and purity of the peptide.

Future Directions

There are several future directions for guanylin research. One area of interest is the development of guanylin-based therapies for hypertension, heart failure, and other diseases. Another area of interest is the investigation of guanylin's role in the regulation of immune responses and inflammation. Furthermore, the development of new synthesis methods and analytical techniques could enhance the study of guanylin and its potential applications.

Synthesis Methods

Guanylin can be synthesized chemically or biologically. Chemical synthesis involves the use of solid-phase peptide synthesis, which is a stepwise process that builds the peptide chain from the C-terminus to the N-terminus. Biological synthesis involves the expression of the guanylin gene in a suitable host, such as bacteria or yeast.

Scientific Research Applications

Guanylin has been extensively studied for its role in regulating fluid and electrolyte balance in the body. It has also been investigated for its potential therapeutic applications in various diseases, including hypertension, heart failure, and diarrhea. Moreover, guanylin has been shown to have anti-inflammatory and anti-cancer properties.

properties

CAS RN

140653-38-9

Product Name

Guanylin

Molecular Formula

C60H94N16O22S4

Molecular Weight

1519.8 g/mol

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1

InChI Key

SULKGYKWHKPPKO-RAJPIYRYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2

SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

Other CAS RN

140653-38-9

sequence

PNTCEICAYAACTGC

synonyms

guanylin

Origin of Product

United States

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